![molecular formula C22H16ClF3N2O2 B12000816 4-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide CAS No. 396661-39-5](/img/structure/B12000816.png)
4-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is a complex organic compound characterized by the presence of chlorobenzyl, trifluoromethyl, and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-2-fluoro-1-(trifluoromethyl)benzene
- 7-((4-Chlorobenzyl)oxy)-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and benzylidene groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
The compound 4-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of hydrazones like the compound typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The specific structure of this compound suggests that it is synthesized from 4-(trifluoromethyl)benzohydrazide and 4-chlorobenzyl alcohol through a condensation reaction, forming a hydrazone linkage.
Antimicrobial Activity
Research has shown that derivatives of 4-(trifluoromethyl)benzohydrazide , including our compound, exhibit significant antimicrobial properties. In a study evaluating various hydrazones against Mycobacterium tuberculosis and other bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 16 µM against M. kansasii and lower MIC values against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Selected Hydrazones
Compound Name | MIC (µM) | Target Organism |
---|---|---|
N'-(4-Chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 16 | M. kansasii |
5-Chloro-2-hydroxybenzylidene derivative | ≤0.49-3.9 | MRSA, Candida glabrata, Trichophyton mentagrophytes |
Camphor-based derivative | 4 | M. tuberculosis |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against cholinesterases. In studies assessing its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, it demonstrated dual inhibition capabilities with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Table 2: Cholinesterase Inhibition Data
Compound Name | IC50 (µM) AChE | IC50 (µM) BuChE |
---|---|---|
This compound | 46.8 - 137.7 | 19.1 - 881.1 |
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various hydrazone derivatives, the compound was highlighted for its superior activity against M. kansasii, outperforming other tested derivatives . The study emphasized the role of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective potential of hydrazones derived from 4-(trifluoromethyl)benzohydrazide , including our compound. The results indicated that these compounds could effectively inhibit cholinesterases without exhibiting cytotoxic effects on mammalian cell lines at concentrations up to 100 µM , suggesting a favorable safety profile for potential therapeutic use .
Properties
CAS No. |
396661-39-5 |
---|---|
Molecular Formula |
C22H16ClF3N2O2 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-18-9-5-15(6-10-18)14-30-19-11-7-16(8-12-19)21(29)28-27-13-17-3-1-2-4-20(17)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+ |
InChI Key |
KWVWEIVJZUCQPK-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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